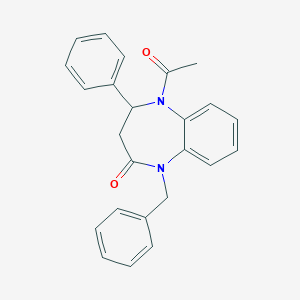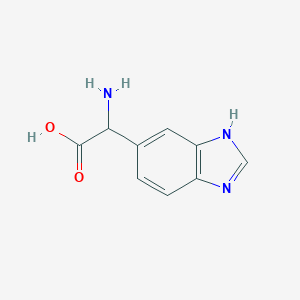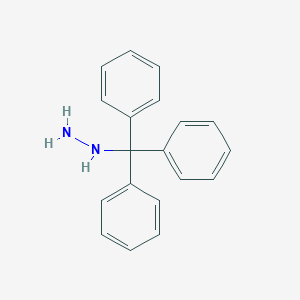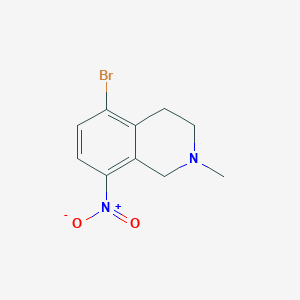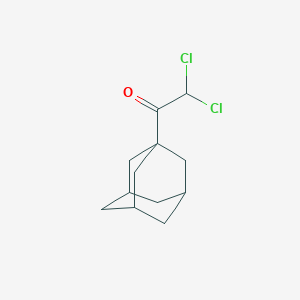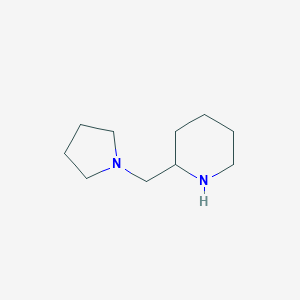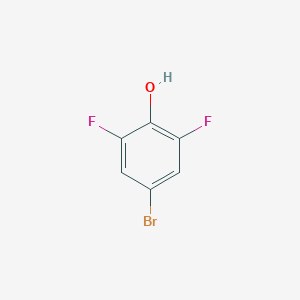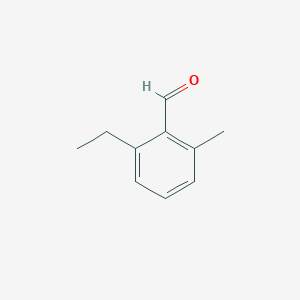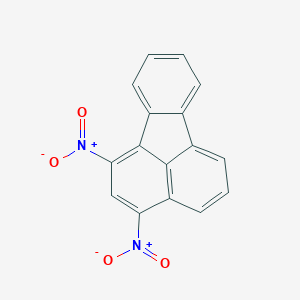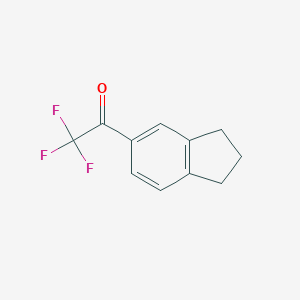
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a ketone derivative that contains a trifluoromethyl group and an indene ring system. It has been shown to possess various biological activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes by binding to their active sites. It may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria, making it a potential candidate for the development of new antimicrobial agents. It has also been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone in lab experiments include its unique properties and biological activities. It has been shown to possess a wide range of biological activities, making it a versatile compound for scientific research. However, the limitations of using this compound include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are many future directions for the study of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone. One potential direction is the development of new drugs based on the compound's unique properties. Another direction is the study of the compound's mechanism of action, which could lead to a better understanding of its biological activities. Additionally, the compound could be further studied for its potential as an antimicrobial or antitumor agent.
Synthesemethoden
The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone involves the reaction of indene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone has been extensively studied for its biological activities. It has been shown to possess antifungal, antibacterial, and antitumor properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
107713-63-3 |
|---|---|
Molekularformel |
C11H9F3O |
Molekulargewicht |
214.18 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 |
InChI-Schlüssel |
KFZAQMICJOBTJO-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



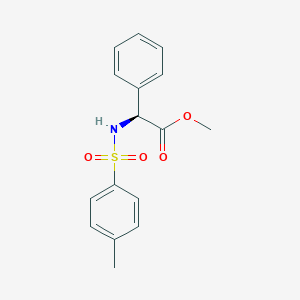
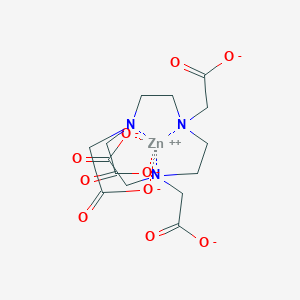
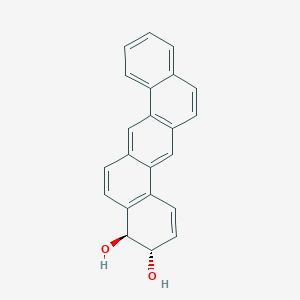
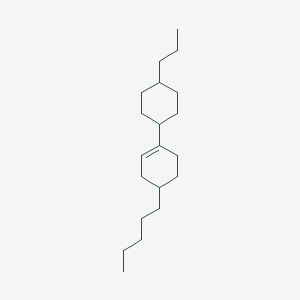
![[(5R,6S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] butanoate](/img/structure/B12405.png)
